Benzyl N-(3-chloro-2-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMYFJHJPBNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 3-chloro-2-fluoroaniline (10 mmol) is dissolved in dichloromethane (50 mL) under inert atmosphere. Benzyl chloroformate (12 mmol, 1.2 eq) is added dropwise at 0°C, followed by triethylamine (15 mmol) to neutralize HCl byproduct. The mixture is stirred at room temperature for 12 hours, monitored by TLC (hexane/ethyl acetate, 4:1). Workup involves sequential washing with 1M HCl, saturated NaHCO3, and brine. Purification via column chromatography (hexane/ethyl acetate, 5:1) yields the product as a white solid.
Key Parameters:
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Solvent: Dichloromethane or THF optimizes reactivity and solubility.
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Base: Triethylamine or pyridine ensures efficient HCl scavenging.
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Stoichiometry: Excess Cbz-Cl (1.2–1.5 eq) drives the reaction to completion.
Analytical Characterization
The product exhibits distinct spectral features:
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1H NMR (CDCl3): δ 5.20 (s, 2H, CH2Ph), 7.25–7.40 (m, 5H, aromatic H), 6.85–7.10 (m, 3H, substituted phenyl).
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13C NMR: δ 153.2 (C=O), 135.9 (quaternary C), 128.8–115.7 (aromatic carbons), 67.4 (CH2Ph).
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HRMS: [M+H]+ calculated for C14H11ClFNO2: 296.0489; found: 296.0491.
Synthesis of 3-Chloro-2-fluoroaniline Precursor
The limited commercial availability of 3-chloro-2-fluoroaniline necessitates its synthesis via halogen exchange. A patent detailing 2-fluoro-3-chlorobenzoic acid preparation provides a adaptable framework.
Fluorination of 2,3-Dichloronitrobenzene
2,3-Dichloronitrobenzene undergoes nucleophilic aromatic substitution with anhydrous cesium fluoride (2.5 eq) in N,N-dimethylacetamide (DMAc) at 150°C for 10 hours, using tetrabutylammonium bromide (0.05 eq) as a phase-transfer catalyst. Post-reaction, the mixture is filtered, concentrated, and hydrolyzed with 10% NaOH to yield 2-fluoro-3-chloronitrobenzene. Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the nitro group to the amine, affording 3-chloro-2-fluoroaniline.
Optimization Insights:
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Fluoride Source: CsF outperforms KF or NaF in selectivity and yield.
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Temperature: Reactions above 120°C minimize side products (e.g., di-fluorinated derivatives).
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Workup: Alkaline hydrolysis ensures complete conversion of intermediates.
Alternative Routes via Chloroacetylated Intermediates
A supplementary approach from chloroacetamide derivatives involves initial acylation of 3-chloro-2-fluoroaniline with chloroacetyl chloride, followed by cyclization. However, this method is less efficient for carbamate synthesis and is primarily relevant for benzouracil derivatives.
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Regioselectivity in Fluorination: Competing substitution at adjacent positions is mitigated by bulky phase-transfer catalysts (e.g., PEG400).
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Purification: Silica gel chromatography effectively removes unreacted Cbz-Cl and amine byproducts.
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Scale-Up: Continuous flow systems improve heat transfer in exothermic carbamate formations .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(3-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Hydrolysis: The major products are 3-chloro-2-fluoroaniline and benzyl alcohol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzyl carbamates, including derivatives like Benzyl N-(3-chloro-2-fluorophenyl)carbamate, exhibit significant antimicrobial properties. Research has shown that such compounds can inhibit the growth of various pathogenic microorganisms. The mechanism often involves the disruption of cellular processes or the inhibition of essential enzymes.
Case Study:
In a study investigating the antimicrobial efficacy of various benzyl carbamates, it was found that derivatives with halogen substitutions (like chlorine and fluorine) displayed enhanced activity against Gram-positive bacteria. This suggests that the presence of these halogens may play a crucial role in the bioactivity of the compounds .
Inhibition of Enzymatic Activity
This compound has been evaluated for its ability to inhibit enzymes related to neurodegenerative diseases, particularly β-secretase (BACE1). In vitro studies have shown that certain derivatives can significantly reduce BACE1 activity, which is critical for developing treatments for Alzheimer's disease.
Data Table: BACE1 Inhibition Potency
| Compound | BACE1 Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 28% | 47.37 |
| Control Compound | 5% | 105.82 |
| Other Derivative A | 27.5% | 22.23 |
This table illustrates the comparative effectiveness of benzyl carbamates in inhibiting BACE1, highlighting the potential therapeutic applications of these compounds in neurodegenerative disorders .
Herbicidal Properties
The compound has also been explored for its herbicidal properties, particularly as a potential candidate for developing new herbicides. Its structural characteristics allow it to interact with plant growth regulators, potentially leading to effective weed control.
Research Insights:
Studies on fluorinated herbicides indicate that compounds containing fluorine atoms often exhibit increased potency and selectivity against target weeds compared to their non-fluorinated counterparts . this compound could be synthesized as part of this class of herbicides.
Structural Analysis and Stability
Mechanism of Action
The mechanism of action of Benzyl N-(3-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the study of enzyme inhibitors and their potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl N-(3-chloro-2-fluorophenyl)carbamate can be contextualized against related carbamates with halogen substitutions. Below is a comparative analysis based on substituent positions, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Halogenated Carbamates
Key Observations:
Substituent Position Effects: The 3-chloro-2-fluoro substitution in the target compound contrasts with the 3-chloro-4-fluoro isomer (), where the latter exhibits resolved crystallographic data (monoclinic system, β = 96.055°) . Bromine substitution (e.g., 4-Br in ) increases molecular weight by ~45 Da compared to chlorine, affecting solubility and metabolic stability .
Synthetic and Analytical Data: The 3-chloro-4-fluoro analog () was synthesized with elemental analysis confirming purity (C: 60.0% vs. calc. 60.1%) and characterized via ¹H/¹³C NMR . Similar methods (e.g., CDCl₃ solvent, Perkin-Elmer analyzers) may apply to the target compound.
Functional Group Diversity :
- Boron-containing derivatives () serve as intermediates in cross-coupling reactions, whereas tetrazolyl groups () enhance bioactivity in drug discovery .
Biological and Industrial Relevance :
- Fluorophenyl carbamates are recurrent in agrochemicals (e.g., flutolanil in ) and pharmaceuticals, with substituent patterns dictating target specificity .
Biological Activity
Benzyl N-(3-chloro-2-fluorophenyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and related research findings regarding this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate functional group, with chlorine and fluorine substituents on the phenyl ring. The chemical formula is . The presence of halogen atoms can significantly influence the compound's reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Carbamate : Reacting benzyl amine with chloro- and fluoro-substituted phenolic compounds.
- Purification : Utilizing methods like recrystallization or chromatography to obtain pure compounds.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes key findings related to its antibacterial effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against Gram-positive bacteria |
| Enterococcus faecalis | 16 µg/mL | Moderate activity observed |
| Escherichia coli | 32 µg/mL | Less potent compared to Gram-positive strains |
The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying levels of efficacy. In particular, it has shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic agent .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values around 20 nM.
- A549 (lung cancer) : IC50 values around 25 nM.
These findings suggest that the compound may interfere with cellular mechanisms such as tubulin polymerization and reactive oxygen species (ROS) generation, which are critical for cancer cell proliferation .
Case Studies and Research Findings
- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of benzyl carbamates, including this compound. Results indicated that structural modifications significantly influenced activity levels, with halogen substitutions enhancing potency against specific bacterial strains .
- Anticancer Mechanism Investigation : Research focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells through ROS-mediated pathways. This mechanism was validated through assays measuring cell viability and apoptosis markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl N-(3-chloro-2-fluorophenyl)carbamate?
- Methodology : The compound is typically synthesized via carbamate formation between 3-chloro-2-fluoroaniline and benzyl chloroformate. A two-step approach is advised:
Aminolysis : React 3-chloro-2-fluoroaniline with benzyl chloroformate (CAS 501-53-1, MW 170.59) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere at 0–5°C to minimize side reactions .
Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Use stoichiometric control (1:1.1 amine-to-chloroformate ratio) to avoid di-substitution.
Q. How can spectroscopic techniques characterize this compound?
- NMR Analysis :
- ¹H NMR (CDCl₃): Expect aromatic protons as multiplets (δ 7.2–7.4 ppm for benzyl; δ 6.8–7.1 ppm for fluorophenyl). The carbamate NH appears as a broad singlet (~δ 5.1 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~δ 155 ppm; aromatic carbons split due to Cl/F substituents.
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 294.07 (C₁₄H₁₁ClFNO₂⁺).
- Validation : Compare with analogs in (e.g., Benzyl (2-oxoethyl)carbamate, MW 193.2) for spectral trends .
Q. What safety protocols are critical during synthesis?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to benzyl chloroformate’s lachrymatory properties .
- Work in a fume hood; avoid inhalation of amine vapors.
- Follow waste disposal guidelines for halogenated organics.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this carbamate?
- Methodology :
Crystallization : Use slow evaporation (hexane/DCM) to grow single crystals.
Data Collection : Employ SHELX-97 for structure solution and refinement (e.g., SHELXL for small-molecule refinement) .
- Key Metrics : Analyze bond angles (C–N–C carbamate ~125°) and torsion angles to confirm planarity. Compare with bicyclic carbamates in (e.g., benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate) .
Q. What computational methods predict substituent effects on carbamate stability?
- Approach :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of Cl/F substituents.
Hammett Analysis : Compare σₚ values (Cl: +0.23; F: +0.06) to correlate with hydrolysis rates.
- Validation : Cross-reference with ’s trifluoromethylpyridinyl analogs, where electron-withdrawing groups enhance stability .
Q. How does the chloro-fluoro substitution pattern influence biological activity?
- SAR Study :
- In vitro Assay : Test against kinase targets (e.g., EGFR) to compare with ’s Z-Phe-CH2Cl (a protease inhibitor) .
- Meta/Para Substitution : Synthesize 3-Cl-4-F and 2-Cl-4-F isomers; evaluate logP (Cl increases hydrophobicity vs. F’s polarity).
- Data Interpretation : Use regression models to link substituent position to IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
